Technical Documentation Center

1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one
  • CAS: 173194-42-8

Core Science & Biosynthesis

Foundational

Technical Guide: Tautomeric Equilibrium of 1-(4-Methoxyphenyl)-3-Oxygenated Pyrazoles

The following technical guide provides an in-depth analysis of the tautomeric equilibrium of 1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one and its enolic counterpart. Executive Summary The molecule 1-(4-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the tautomeric equilibrium of 1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one and its enolic counterpart.

Executive Summary

The molecule 1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one represents a class of N-aryl heterocycles where the static "ketone" nomenclature often misrepresents the thermodynamic reality. Unlike their 5-pyrazolone isomers (e.g., Edaravone), which frequently exist in the CH-keto form, 3-pyrazolones exhibit a profound driving force toward aromatization.

For researchers in drug development, understanding this equilibrium is critical.[1] The 1H-pyrazol-3-ol (enol) tautomer is the dominant species in both solid state and polar solution, governed by the electron-donating nature of the p-methoxy group and intermolecular hydrogen bonding. This guide details the mechanistic basis of this preference, provides validated protocols for NMR characterization, and outlines the implications for pharmacophore modeling.

Mechanistic Underpinnings: The Tautomeric Triad

To accurately manipulate this scaffold, one must distinguish between the three potential tautomers. While the CAS nomenclature often defaults to the ketone, the physicochemical properties are dictated by the enol.

The Three Forms[2][3]
  • CH-Form (Keto): 1-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one.

    • Characteristics: Non-aromatic; sp³ carbon at position 4.

    • Stability: Highly unstable in 3-oxygenated pyrazoles due to loss of aromaticity. Common in 5-pyrazolones but rare here.

  • NH-Form (Keto): 1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one.

    • Characteristics: Hydrazone-like character; proton on N2.

    • Stability: Can exist as a transient species or in specific zwitterionic resonance hybrids.

  • OH-Form (Enol): 1-(4-methoxyphenyl)-1H-pyrazol-3-ol.

    • Characteristics: Fully aromatic pyrazole ring; proton on Oxygen.

    • Stability: Thermodynamically preferred. The p-methoxyphenyl group (an Electron Donating Group, EDG) at N1 increases electron density, further stabilizing the aromatic system via conjugation.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer pathways and the thermodynamic sink (OH-Form).

Tautomerism cluster_0 Solvent Influence CH_Form CH-Form (Keto) (Non-Aromatic, sp3 C4) Least Stable NH_Form NH-Form (Keto) (1,2-dihydro-3-one) Transient/Zwitterionic CH_Form->NH_Form 1,3-H Shift (Fast) OH_Form OH-Form (Enol) (1H-pyrazol-3-ol) Thermodynamic Sink NH_Form->OH_Form Lactam-Lactim Tautomerism

Caption: Figure 1. Tautomeric landscape of 1-aryl-3-oxygenated pyrazoles. The equilibrium heavily favors the OH-form due to heteroaromatic stabilization.

Thermodynamics & Solvent Effects[1][4]

The behavior of 1-(4-methoxyphenyl)-3-ol is strictly solvent-dependent. Unlike 5-pyrazolones, which may show CH-keto forms in non-polar solvents, 3-pyrazolones tend to maintain the enol form but alter their aggregation state.

Non-Polar Solvents (e.g., Chloroform, Benzene)

In solvents like CDCl₃, the molecule does not exist as a simple monomer. It forms cyclic dimers stabilized by intermolecular hydrogen bonds between the enolic OH and the N2 of the adjacent ring.

  • Observation: Broadened OH signals in NMR; apparent "locking" of the tautomer.

Polar Aprotic Solvents (e.g., DMSO, DMF)

DMSO acts as a strong hydrogen bond acceptor, disrupting the cyclic dimers.

  • Result: The molecule exists as a solvated monomer .

  • Observation: Sharp, distinct OH signals; significant downfield shift of the N2 signal in ¹⁵N NMR.

Comparative Data Table
Feature3-Pyrazolone (Target Molecule)5-Pyrazolone (e.g., Edaravone)
Dominant Form (CDCl₃) OH-Form (Dimer) CH-Form (Keto)
Dominant Form (DMSO) OH-Form (Monomer) Mix of OH/NH Forms
Aromaticity Retained (High Stability)Broken in CH-form
C4 Proton NMR Vinylic (~5.9 ppm)Aliphatic CH₂ (~3.4 ppm)

Experimental Characterization Protocol

To validate the tautomeric state of your specific 4-methoxyphenyl derivative, use the following self-validating NMR protocol. This method distinguishes between the CH-keto impurity and the dominant OH-enol form.

Protocol: ¹H NMR Determination of Tautomeric Ratio

Reagents:

  • Sample: 1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one (>98% purity).

  • Solvent A: DMSO-d₆ (dried over 4Å molecular sieves).

  • Solvent B: CDCl₃ (neutralized to prevent acid-catalyzed exchange).

Workflow:

  • Preparation: Dissolve 10 mg of sample in 0.6 mL of Solvent A. Repeat for Solvent B.

  • Acquisition:

    • Run standard ¹H NMR (300 MHz or higher).[2]

    • Set relaxation delay (d1) > 5 seconds to ensure accurate integration of acidic protons.

  • Analysis (The "Signature" Check):

    • Region 3.0–4.0 ppm: Check for a singlet corresponding to CH₂ . Presence here indicates the CH-keto form (rare for this molecule).

    • Region 5.5–6.5 ppm: Check for a singlet corresponding to the vinylic C4-H . Presence confirms the OH-enol or NH-keto form.

    • Region 9.0–13.0 ppm:

      • Sharp Singlet (DMSO): Indicates monomeric OH.

      • Broad Hump (CDCl₃): Indicates dimeric OH...N H-bonds.

Analytical Workflow Diagram

Workflow Sample Sample: 1-(4-OMe-Ph)-Pyrazol-3-one Solvent Solvent Selection Sample->Solvent DMSO DMSO-d6 (Polar Aprotic) Solvent->DMSO CDCl3 CDCl3 (Non-Polar) Solvent->CDCl3 NMR_Acq 1H NMR Acquisition (Focus: 3-6 ppm region) DMSO->NMR_Acq CDCl3->NMR_Acq Result_OH Signal at ~5.9 ppm (C4-H) + Downfield OH = ENOL FORM (Dominant) NMR_Acq->Result_OH Primary Observation Result_CH Signal at ~3.5 ppm (CH2) = KETO FORM (Trace/Impurity) NMR_Acq->Result_CH Rare Observation

Caption: Figure 2. Decision tree for NMR characterization of pyrazolone tautomers.

Implications for Drug Design[1]

Understanding that 1-(4-methoxyphenyl)-3-pyrazolone exists primarily as the 3-ol (enol) has direct consequences for medicinal chemistry:

  • Pharmacophore Modeling: Do not model this ligand as a ketone. The hydrogen bond donor is the hydroxyl group, and the acceptor is N2. The ring is planar and aromatic.

  • Solubility: The high propensity for dimerization in non-polar environments (via OH...N bonds) can lead to poor solubility in lipophilic formulations.

  • Reactivity:

    • O-Alkylation: Under basic conditions, the anion is ambident but O-alkylation is often favored, trapping the enol ether.

    • Electrophilic Substitution: The C4 position is highly nucleophilic due to the enamine-like character of the aromatic enol.

References

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

    • Key Finding: Establishes the dominance of the OH-form dimers in solid state and non-polar solvents for 1-aryl-3-pyrazolones.
  • Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study. Journal of the Chemical Society, Perkin Transactions 2.[3] [Link]

    • Key Finding: Differentiates between 3-phenyl and 5-phenyl tautomeric preferences.[3]

  • Perez-Medina, C., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7).[4] [Link]

    • Key Finding: Discusses the influence of N-substituents on the keto-enol equilibrium.
  • Marin-Luna, M., et al. (2014). Tautomerism in substituted 3-aminopyrazoles and pyrazolones: Theoretical and experimental studies. New Journal of Chemistry. [Link]

    • Key Finding: Computational validation (DFT)

Sources

Exploratory

Stability of 1-Aryl-3-Hydroxypyrazoles in Solution: A Technical Guide

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-aryl-3-hydroxypyrazoles in solution.[1] It synthesizes mechanistic organic chemistry with practical pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-aryl-3-hydroxypyrazoles in solution.[1] It synthesizes mechanistic organic chemistry with practical pharmaceutical stability data (using Edaravone/pyrazolone analogues as high-fidelity models).[1]

Executive Summary

1-Aryl-3-hydroxypyrazoles (and their tautomeric 3-pyrazolones) act as "chemical chameleons" in solution.[1] Their stability is governed by a sensitive tautomeric equilibrium that is heavily influenced by solvent polarity and pH.[1] While the neutral enol form is relatively stable, the anionic form (generated at pH > 6.0) is highly susceptible to oxidative degradation via radical-mediated dimerization.[1] This guide provides the mechanistic basis for this instability and actionable protocols to mitigate it.

Structural Dynamics: The Root of Instability

To stabilize these compounds, one must first understand their fluctuating structure. 1-Aryl-3-hydroxypyrazoles do not exist as a single static species in solution.[1] They exist in a dynamic equilibrium between the enol (OH) form, the keto (NH) form, and, crucially, the reactive anion .[1]

Tautomeric Equilibrium[1]
  • Non-polar Solvents (e.g., Chloroform): The Keto (NH) form or H-bonded dimers often predominate.[1]

  • Polar Aprotic Solvents (e.g., DMSO): The Enol (OH) form is stabilized by H-bonding with the solvent.[1]

  • Aqueous/Protic Solvents: The equilibrium shifts based on pH.[1] The loss of a proton from either tautomer yields the same resonance-stabilized pyrazolate anion .

Critical Insight: The C4 position (adjacent to the carbonyl/hydroxyl) is electron-rich.[1] In the anionic form, this position becomes a "soft" nucleophile and a site for radical formation, driving the primary degradation pathway: Oxidative Dimerization .[1]

Tautomerism cluster_0 Neutral Forms (Stable) Enol Enol Form (3-Hydroxypyrazole) Keto Keto Form (3-Pyrazolone) Enol->Keto Tautomerism (Solvent Dependent) Anion Pyrazolate Anion (HIGHLY REACTIVE) Enol->Anion - H+ (pH > pKa) Keto->Anion - H+ Radical Pyrazoly Radical (Degradation Precursor) Anion->Radical Oxidation (-e-) (O2 / Light)

Figure 1: The tautomeric landscape of 1-aryl-3-hydroxypyrazoles.[1] The red path indicates the trajectory toward degradation.

Mechanisms of Degradation[2][3][4][5]

Oxidative Coupling (The Dominant Pathway)

The primary mode of failure in solution is oxidative C-C or N-N coupling . This is an autoxidation process accelerated by basic pH and trace metals.[1]

  • Initiation: The pyrazolate anion transfers an electron to dissolved oxygen (or another oxidant), generating a neutral pyrazolyl radical .[1]

  • Propagation: This radical is stabilized by resonance onto the phenyl ring and the C4 carbon.[1]

  • Termination (Dimerization): Two radicals recombine.[1] The most common product is the 4,4'-bis(pyrazolone) dimer, often precipitating as a colored solid (pink/brown).[1]

Photolytic Degradation

Exposure to UV light (especially < 300 nm) excites the conjugated aryl-pyrazole system.[1] This can lead to:

  • Homolytic bond cleavage: Generating reactive radicals independent of pH.[1]

  • Ring Contraction: In some halogenated derivatives (e.g., Fipronil/Ethiprole analogues), photolysis leads to desulfinylation or ring contraction, though this is secondary to oxidation for simple 3-hydroxypyrazoles.[1]

Hydrolysis

The pyrazole ring itself is robust against hydrolysis.[1] However, if the solution is extremely basic (pH > 12), ring opening to hydrazide derivatives can occur.[1] This is rare under standard physiological or formulation conditions.[1]

Stability Factors & Control Strategy

The following table summarizes the critical variables affecting stability in solution.

FactorImpact on StabilityMechanismControl Strategy
pH Critical High pH (>7) increases anion concentration, accelerating oxidation

-fold.[1]
Maintain pH < 5.0 . Use Acetate or Citrate buffers.[1]
Oxygen High

acts as the electron acceptor for the radical reaction.[2]
Sparge with Argon/Nitrogen . Headspace inerting is mandatory.[1]
Concentration ModerateSecond-order kinetics (dimerization) means higher conc.[1] = faster relative degradation.[1]Store stock solutions at lower concentrations if possible (< 10 mM).[1]
Light ModeratePhoto-excitation generates radicals.[1]Amber glassware or foil wrapping is required.[1]
Temperature HighArrhenius relationship applies.[1]Store at -20°C or 4°C . Avoid repeated freeze-thaw cycles.[1]

Analytical Assessment (HPLC Protocol)

To validate the stability of your specific 1-aryl-3-hydroxypyrazole, use the following Reverse-Phase HPLC method. This method is designed to separate the polar monomer from the hydrophobic dimer.

Standard Stability-Indicating Method[1]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps analyte protonated/neutral).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 15-20 min: 95% B (Wash dimers)[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (Aryl group) and 290 nm (Pyrazolone conjugation).[1]

  • Expected Results:

    • Monomer: Elutes early (approx. 4-6 min).

    • Oxidative Dimer: Elutes late (approx. 12-14 min) due to doubled hydrophobicity.[1]

Handling & Stabilization Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: DMSO (anhydrous) is preferred over water for stock solutions due to lack of ionization support compared to water.[1]

  • Concentration: 10 mM - 50 mM.[1]

  • Procedure:

    • Weigh solid in a glove box or low-humidity environment.[1]

    • Dissolve in anhydrous DMSO.

    • Optional Additive: Add 0.1% Sodium Bisulfite (

      
      ) if aqueous dilution is planned immediately. Bisulfite acts as a sacrificial antioxidant and pH lowerer.[1]
      
    • Aliquot into amber vials with PTFE-lined caps.

    • Store at -20°C.

Protocol B: Aqueous Formulation (For Biological Assays)

If the compound must be in aqueous buffer:

  • Buffer Selection: Use Acetate Buffer (pH 4.5) or Citrate Buffer (pH 5.0) .[1] Avoid Phosphate Buffered Saline (PBS, pH 7.[1]4) for long-term storage.[1]

  • Degassing: Sparge the buffer with Helium or Nitrogen for 15 minutes before adding the compound.

  • Usage Window: Use within 4 hours of preparation at room temperature.

Workflow Visualization: Stability Decision Tree

StabilityWorkflow Start Start: 1-Aryl-3-Hydroxypyrazole Sample SolventCheck Is Aqueous Solubility Required? Start->SolventCheck NoAqueous NO: Use DMSO/MeOH SolventCheck->NoAqueous YesAqueous YES: Aqueous Buffer SolventCheck->YesAqueous DMSOStore Store in DMSO (-20°C, Dark) NoAqueous->DMSOStore PHCheck Check pH Requirement YesAqueous->PHCheck LowPH pH < 6.0 (Acidic) PHCheck->LowPH HighPH pH > 7.0 (Neutral/Basic) PHCheck->HighPH Stable Stable for 24-48h (Keep Dark) LowPH->Stable Unstable High Oxidation Risk (t1/2 < 4h) HighPH->Unstable Mitigation REQUIRED ACTIONS: 1. Sparge with N2 2. Add Antioxidant (Ascorbate/Bisulfite) 3. Use Immediately Unstable->Mitigation

Figure 2: Decision tree for solvent selection and handling to maximize stability.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 2012.[1] Source: NIH / PubMed Central [Link][1]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 2001.[1][4] Source: Wiley Online Library [Link][1]

  • Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations. Pharmaceutics, 2024.[1] Source: MDPI [Link][1]

  • Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Archives of Pharmacy, 2023.[1][5] Source: SCIndeks [Link][1]

Sources

Foundational

The Analytical Chemist's Guide to 1-(4-methoxyphenyl)-3-oxopyrazole and Its Analogs in Glycobiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-3-oxopyrazole and its closely related ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-3-oxopyrazole and its closely related analog, 1-phenyl-3-methyl-5-pyrazolone (PMP), pivotal reagents in the field of glycobiology. The guide delves into the nomenclature, synthesis, and critical applications of these compounds, with a primary focus on their use as derivatizing agents for the sensitive detection and quantification of monosaccharides by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Detailed, field-proven protocols for PMP derivatization are presented, alongside an exploration of the underlying chemical mechanisms. This document serves as an essential resource for researchers and professionals in drug development and analytical biochemistry, offering the technical depth required to leverage these powerful tools in glycan analysis.

Introduction and Core Concepts

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, and function.[1] The analysis of glycan structure and composition is therefore fundamental to understanding biological processes and is a critical quality attribute in the development of therapeutic glycoproteins.[2][3] However, monosaccharides, the building blocks of glycans, lack chromophores, making their direct detection by common analytical techniques like UV-Vis spectrophotometry challenging.[4][5]

To overcome this limitation, derivatization with a labeling agent that imparts a UV-absorbing or fluorescent tag is a widely adopted strategy.[4] Among the most effective and widely used derivatizing agents are pyrazolone-based compounds, notably 1-phenyl-3-methyl-5-pyrazolone (PMP) and its analog, 1-(p-methoxy)-phenyl-3-methyl-5-pyrazolone.[6] This guide will focus on the family of compounds related to 1-(4-methoxyphenyl)-3-oxopyrazole, with a particular emphasis on the practical application of PMP in monosaccharide analysis.

Nomenclature and Chemical Identity

Clarity in chemical nomenclature is paramount for reproducible scientific research. The core compound of interest and its key analytical analog are identified as follows:

Common NameIUPAC NameOther SynonymsCAS NumberMolecular FormulaMolecular Weight
PMP 1-phenyl-3-methyl-5-pyrazolone3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one89-25-8C₁₀H₁₀N₂O174.19 g/mol
PMPA 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl) Benzoic Acid-134133-72-9C₁₁H₁₀N₂O₃218.21 g/mol
1-(4-methoxyphenyl)-3-oxopyrazole 1-(4-methoxyphenyl)pyrazolidin-3-one1-(p-Methoxyphenyl)piperazine[7]2749-60-2C₁₀H₁₂N₂O₂192.22 g/mol

Note: While 1-(4-methoxyphenyl)-3-oxopyrazole is the topic of this guide, its application in glycan analysis is less documented than that of PMP. However, their structural similarity suggests analogous reactivity. PMP is often the reagent of choice in established protocols.[8]

Synthesis of Pyrazolone Derivatives

The synthesis of pyrazolone derivatives, such as those discussed in this guide, is typically achieved through cyclocondensation reactions.[9][10] A common synthetic route involves the reaction of a hydrazine derivative with a β-ketoester or a similar dicarbonyl compound. For instance, the synthesis of a pyrazole can be accomplished by reacting (4-methoxyphenyl)hydrazine hydrochloride with a dicarbonyl compound like 1-phenyl-1,3-butanedione in the presence of a base, such as potassium carbonate, in a solvent like ethanol.[11] The reaction mixture is typically refluxed for several hours, followed by extraction and purification to yield the desired pyrazole product.[11] This general approach can be adapted to synthesize a variety of substituted pyrazoles and pyrazolones for various applications in medicinal chemistry and as analytical reagents.[12][13]

General Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification Hydrazine Hydrazine Derivative (e.g., (4-methoxyphenyl)hydrazine) Solvent Solvent (e.g., Ethanol) Hydrazine->Solvent Dicarbonyl β-Dicarbonyl Compound (e.g., β-ketoester) Dicarbonyl->Solvent Base Base (e.g., Potassium Carbonate) Solvent->Base Reflux Heat (Reflux) Base->Reflux Extraction Extraction Reflux->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Product Pyrazolone Product Purification->Product

Caption: General workflow for the synthesis of pyrazolone derivatives.

Application in Glycobiology: Derivatization of Monosaccharides

The primary application of PMP and its analogs in drug development and research is as a derivatizing agent for the analysis of monosaccharides released from glycoproteins.[2][4] This process involves the chemical labeling of the reducing end of a monosaccharide, which imparts a UV-active chromophore to the sugar molecule.[4][5]

Mechanism of PMP Derivatization

The derivatization of carbohydrates with PMP is a base-catalyzed Michael-type addition.[6] The reaction proceeds in two steps: first, the formation of a carbanion from the PMP molecule in an alkaline medium. This is followed by the nucleophilic addition of the PMP carbanion to the carbonyl group at the reducing end of the monosaccharide.[6] This results in the formation of a stable, labeled sugar derivative that can be readily detected by UV absorbance at approximately 245 nm.[14][15]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup cluster_analysis Analysis Monosaccharide Monosaccharide (with reducing end) Base Base (e.g., NaOH or NH₃) Monosaccharide->Base PMP PMP Reagent PMP->Base Heat Heat (e.g., 70°C) Base->Heat Neutralization Neutralization (e.g., HCl) Heat->Neutralization Extraction Extraction (to remove excess PMP) Neutralization->Extraction Product PMP-labeled Monosaccharide Extraction->Product HPLC RP-HPLC Detection UV Detection (245 nm) or Mass Spectrometry HPLC->Detection Product->HPLC

Sources

Exploratory

Technical Guide: p-Anisyl Substituted Pyrazolone Derivatives

Advanced Synthesis, Pharmacophore Optimization, and Therapeutic Applications Executive Summary This technical guide provides a comprehensive analysis of p-anisyl (4-methoxyphenyl) substituted pyrazolone derivatives, a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Pharmacophore Optimization, and Therapeutic Applications

Executive Summary

This technical guide provides a comprehensive analysis of p-anisyl (4-methoxyphenyl) substituted pyrazolone derivatives, a privileged scaffold in medicinal chemistry. The incorporation of the p-anisyl moiety—characterized by its electron-donating methoxy group—into the pyrazolone core significantly modulates lipophilicity, metabolic stability, and receptor binding affinity.

This guide is structured for researchers and drug developers, focusing on:

  • Synthetic Architectures: From classical Knorr condensation to microwave-assisted green chemistry.

  • Structure-Activity Relationships (SAR): How the p-anisyl group influences electronic distribution and target interaction.

  • Pharmacology: Validated protocols for anticancer (EGFR inhibition) and anti-inflammatory (COX-2 inhibition) pathways.

Structural Architecture & SAR Analysis

The biological efficacy of p-anisyl pyrazolones stems from the electronic effects of the methoxy group on the phenyl ring.

  • N1-Position Substitution: When the p-anisyl group is attached at N1, the electron-donating nature of the methoxy group (

    
    ) increases the electron density of the pyrazole ring, enhancing its ability to act as a hydrogen bond acceptor in enzyme pockets (e.g., COX-2 active site).
    
  • C4-Position Functionalization: The C4 position is the "active methylene" site. Condensation here with aldehydes (Knoevenagel reaction) creates a conjugated system.[1] A p-anisyl group at this position (via p-anisaldehyde) extends conjugation, stabilizing the molecule and improving fluorescence properties for imaging applications.

Figure 1: Core Scaffold & Synthetic Logic

The following diagram illustrates the core synthesis pathways and substitution logic.

Pyrazolone_Synthesis EAA Ethyl Acetoacetate (Beta-Keto Ester) Core 1-(p-Anisyl)-3-methyl- 5-pyrazolone (Core) EAA->Core Cyclocondensation (Reflux/EtOH) Hydrazine 4-Methoxyphenyl Hydrazine Hydrazine->Core Aldehyde Aryl Aldehyde (R-CHO) Schiff C4-Arylidene Derivative (Schiff Base/Knoevenagel) Aldehyde->Schiff Core->Schiff Knoevenagel (-H2O) Mannich N-Mannich Base (via HCHO + Amine) Core->Mannich Mannich Rxn

Caption: Synthetic workflow for generating N1-p-anisyl pyrazolone cores and subsequent C4-functionalized libraries.

Experimental Protocols
Protocol A: Synthesis of 1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone (Core Scaffold)

Rationale: This reaction utilizes the Knorr pyrazole synthesis mechanism. The p-methoxy group on the hydrazine ensures the formation of the specific N1-substituted core.

Reagents:

  • Ethyl acetoacetate (0.01 mol)

  • 4-Methoxyphenylhydrazine hydrochloride (0.01 mol)

  • Sodium acetate (0.01 mol)

  • Ethanol (absolute, 30 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methoxyphenylhydrazine hydrochloride and sodium acetate in 10 mL of water.

  • Mixing: Add the aqueous hydrazine solution to a flask containing ethyl acetoacetate in 30 mL ethanol.

  • Reflux: Heat the mixture under reflux for 2–4 hours. Monitor via TLC (Solvent system: Ethyl Acetate:Hexane 3:7).

  • Isolation: Pour the hot reaction mixture into crushed ice (approx. 100g) with vigorous stirring. A solid precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield white/pale yellow crystals.

    • Expected Yield: 75–85%

    • Melting Point: 132–134°C (Literature standard).

Protocol B: Microwave-Assisted Synthesis of C4-Arylidene Derivatives

Rationale: Conventional Knoevenagel condensation requires long reflux times. Microwave irradiation (MWI) accelerates the dehydration step, improving yield and purity (Green Chemistry).

Reagents:

  • 1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone (from Protocol A) (1 mmol)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

  • Catalyst: Anhydrous Sodium Acetate or Piperidine (drops)

  • Solvent: Ethanol (minimized) or Solvent-free

Step-by-Step Methodology:

  • Homogenization: Mix the pyrazolone core and the aldehyde in a microwave-safe vessel. Add 2-3 drops of piperidine.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or modified domestic MW). Irradiate at 140–300W for 2–5 minutes (pulse mode: 30s on, 10s off to prevent superheating).

  • Work-up: Cool to room temperature. The product usually precipitates as a colored solid (yellow/orange due to conjugation).

  • Purification: Wash with cold ethanol and recrystallize from glacial acetic acid.

    • Validation: 1H NMR will show the disappearance of the C4-methylene protons (approx.

      
       3.8 ppm) and the appearance of the olefinic proton (
      
      
      
      ) at
      
      
      7.1–7.5 ppm.
Pharmacological Profiles & Data

The p-anisyl pyrazolone scaffold exhibits potent activity in oncology and inflammation. The data below summarizes key findings from recent high-impact studies.

Table 1: Anticancer Activity (IC50 in µM)

Target: Inhibition of cell proliferation in human carcinoma lines.

Compound DerivativeCell LineIC50 (µM)Mechanism Note
N1-(p-anisyl)-C4-(thiophene) HeLa (Cervical)9.27EGFR Kinase Inhibition
N1-(p-anisyl)-C4-(thiophene) WiDr (Colorectal)0.25High Selectivity Index (>6)
N1-(p-anisyl)-C4-(indole) MCF-7 (Breast)12.4Tubulin Polymerization Inhibition
Standard (Doxorubicin) HeLa1.2–2.5DNA Intercalation
Table 2: Antimicrobial Efficacy (Zone of Inhibition)

Method: Agar Well Diffusion (Concentration: 100 µg/mL)

Derivative TypeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
4-(4-methoxybenzylidene) 22 mm18 mm14 mm
4-(2,4-dichlorobenzylidene) 25 mm20 mm16 mm
Standard (Ciprofloxacin) 28 mm26 mmN/A
Mechanism of Action (MOA): EGFR Inhibition

A primary target for p-anisyl pyrazolones in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) . The pyrazolone core mimics the adenosine triphosphate (ATP) structure, allowing it to dock into the ATP-binding pocket of the tyrosine kinase domain.

Mechanistic Logic:

  • Binding: The N1-p-anisyl group occupies the hydrophobic pocket (selectivity filter).

  • H-Bonding: The carbonyl (C=O) and amino/imine nitrogens form hydrogen bonds with residues Met793 and Thr854 in the kinase hinge region.

  • Blockade: This prevents ATP binding, halting autophosphorylation and downstream signaling (Ras/Raf/MEK/ERK), leading to apoptosis.

Figure 2: EGFR Signaling Blockade Pathway

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activates Signal1 Ras / Raf Activation Receptor->Signal1 Normal Signaling Outcome_Apo Apoptosis (Tumor Regression) Receptor->Outcome_Apo Inhibition Result Inhibitor p-Anisyl Pyrazolone (Inhibitor) Inhibitor->Receptor Competitive Binding (ATP Pocket) ATP ATP ATP->Receptor Blocked Signal2 MEK / ERK Phosphorylation Signal1->Signal2 Outcome_Pro Cell Proliferation & Survival Signal2->Outcome_Pro

Caption: Mechanism of EGFR kinase inhibition by p-anisyl pyrazolone derivatives, leading to apoptosis.

References
  • Anticancer Activity & EGFR Docking

    • Title: Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study.[2]

    • Source: Journal of Applied Pharmaceutical Science (2023).[3]

    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.[4][5][6]

    • Source: Molecules (2010).[4]

    • URL:[Link]

  • Anti-inflammatory & Antimicrobial Profiles

    • Title: Synthesis, Characterization and Biological Evaluation of Substituted Novel Pyrazolone Deriv
    • Source: Indian Journal of Heterocyclic Chemistry (2013).
    • URL:[Link]

  • General Pharmacological Review

    • Title: Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
    • Source: European Journal of Medicinal Chemistry (2020).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 1-(4-Methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

This Application Note is designed as a comprehensive technical guide for the scalable synthesis of 1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one (also known as 1-(4-methoxyphenyl)-3-hydroxypyrazole). This protocol pri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the scalable synthesis of 1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one (also known as 1-(4-methoxyphenyl)-3-hydroxypyrazole). This protocol prioritizes regioselectivity, cost-efficiency, and scalability, utilizing a robust Michael Addition-Cyclization-Oxidation sequence.

Application Note & Protocol: AN-SYN-2026-02

Executive Summary

The target molecule, 1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one , is a critical scaffold in the synthesis of pharmaceuticals (e.g., edaravone analogs, analgesics) and agrochemicals. While direct condensation of hydrazines with alkynoates (e.g., ethyl propiolate) is possible, it often suffers from poor regioselectivity (yielding 5-pyrazolone byproducts) and high raw material costs.

This guide details a regioselective, three-step industrial route :

  • Diazotization-Reduction of p-anisidine to 4-methoxyphenylhydrazine (if not purchased).

  • Condensation with ethyl acrylate to form the saturated intermediate (pyrazolidinone).

  • Oxidative Dehydrogenation to the target unsaturated pyrazolone.

This pathway ensures the carbonyl is strictly at the C3 position and utilizes commodity reagents suitable for multi-kilogram scale-up.

Retrosynthetic Analysis & Strategy

The core challenge in synthesizing 1-aryl-3-pyrazolones is controlling the regiochemistry of the hydrazine attack.

  • Direct Route (Problematic): Reaction with ethyl propiolate often leads to the thermodynamic 5-pyrazolone isomer due to the initial attack of the hydrazine

    
     on the 
    
    
    
    -carbon of the alkyne.
  • Selected Route (Robust): The "Phenidone" route. The hydrazine

    
     undergoes a Michael addition to ethyl acrylate, followed by cyclization of the 
    
    
    
    -aryl amine onto the ester. This forces the carbonyl to the C3 position. A final oxidation step installs the double bond.
Reaction Pathway Diagram[1]

G Anisidine p-Anisidine (Starting Material) Hydrazine 4-Methoxyphenylhydrazine HCl Salt Anisidine->Hydrazine 1. Diazotization 2. Reduction (SnCl2 or Na2SO3) Intermediate Intermediate: 1-(4-Methoxyphenyl)- 3-pyrazolidinone Hydrazine->Intermediate Base-Mediated Condensation (Reflux) Acrylate Ethyl Acrylate Acrylate->Intermediate Target TARGET: 1-(4-Methoxyphenyl)- 1,2-dihydro-3H-pyrazol-3-one Intermediate->Target Oxidation (FeCl3 or I2)

Figure 1: Strategic pathway ensuring regiochemical fidelity via the pyrazolidinone intermediate.

Safety & Hazard Controls

CRITICAL WARNING: This protocol involves hazardous reagents.

  • 4-Methoxyphenylhydrazine: Potent skin sensitizer, suspected carcinogen, and toxic by ingestion. Handle in a fume hood with double nitrile gloves.

  • Ethyl Acrylate: Lachrymator, flammable, and polymerization hazard.

  • Exotherms: The diazotization and oxidation steps are exothermic. Strict temperature control is required.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride

Note: Skip this step if purchasing commercial CAS 19501-58-7.

Reagents:

  • p-Anisidine (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Stannous Chloride (

    
    ) (2.5 eq) OR Sodium Sulfite (cheaper for scale).
    
  • HCl (conc.)[1]

Protocol (Tin Reduction Method):

  • Diazotization: Dissolve p-anisidine (12.3 g, 0.1 mol) in conc. HCl (30 mL) and water (30 mL). Cool to -5°C. Dropwise add

    
     (7.0 g) in water (15 mL), keeping temp < 0°C. Stir for 30 min.
    
  • Reduction: Cool a solution of

    
     (56.4 g) in conc. HCl (40 mL) to -5°C. Add the diazonium salt solution to the tin solution dropwise with vigorous stirring (Exothermic!).
    
  • Isolation: Stir at 0°C for 1 hour, then refrigerate overnight. Filter the precipitated hydrazine hydrochloride salt.[2]

  • Purification: Wash with cold dilute HCl and ethanol. Recrystallize from ethanol if necessary.

    • Yield Target: 75-85%

    • Appearance: White to pale pink needles.

Step 2: Cyclization to 1-(4-Methoxyphenyl)-3-pyrazolidinone

This step forms the saturated ring with correct regiochemistry.

Reagents:

  • 4-Methoxyphenylhydrazine HCl (17.4 g, 0.1 mol)

  • Ethyl Acrylate (11.0 g, 1.1 eq)

  • Sodium Ethoxide (21% wt in EtOH) or NaOH (aq).

  • Solvent: Ethanol (Absolute).[3]

Workflow:

  • Neutralization: Suspend the hydrazine salt in Ethanol (100 mL). Add Sodium Ethoxide solution (1.0 eq) to liberate the free base. Stir for 15 min at RT.

  • Addition: Add Ethyl Acrylate (1.1 eq) dropwise. Note: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[4][5] The hydrazine peak should disappear.

  • Workup: Cool to room temperature.

    • If product precipitates: Filter directly.

    • If soluble: Concentrate under vacuum to ~20% volume, add water (50 mL), and cool to 0°C to induce crystallization.

  • Drying: Vacuum dry at 45°C.

    • Yield Target: 80-90%

    • Identity: 1-(4-methoxyphenyl)-3-pyrazolidinone (Saturated).

Step 3: Oxidation to 1-(4-Methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

The saturated ring is dehydrogenated to the aromatic pyrazolone system.

Reagents:

  • Intermediate Pyrazolidinone (19.2 g, 0.1 mol)

  • Oxidant: Ferric Chloride (

    
    ) (2.0 eq) is standard.
    
    • Alternative:

      
       in MeOH (cleaner for small scale) or 
      
      
      
      /
      
      
      (catalytic for large scale).
  • Solvent: Water/Ethanol (1:1) or dilute HCl.

Protocol (FeCl3 Method):

  • Dissolution: Dissolve the pyrazolidinone (0.1 mol) in dilute HCl (0.5 M, 200 mL). Heat to 50°C.

  • Oxidation: Add a solution of

    
     (0.2 mol) in water dropwise. The solution will darken instantly.
    
  • Heating: Heat to 80-90°C for 1-2 hours. The reaction is complete when HPLC shows conversion of the saturated ring (lower UV absorbance) to the conjugated pyrazolone (high UV absorbance).

  • Quench & Isolation: Cool to 0°C. The product usually precipitates as a solid.

  • Purification: Filter the solid. Wash with cold water to remove Iron salts. Recrystallize from Ethanol/Water.

    • Yield Target: 85-95%

    • Appearance: Off-white to tan solid.

Analytical Specifications & Quality Control

Data Summary Table
ParameterSpecificationMethod
Appearance White to light tan powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
Melting Point 170–174°C (Lit.[6] varies by polymorph)Capillary MP
MS (ESI+) [M+H]+ = 191.08Mass Spectrometry
1H NMR Characteristic peaks at δ 7.8 (d, 1H, C5-H), 5.9 (d, 1H, C4-H)DMSO-d6
HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Strong absorbance due to conjugation).

Process Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 2) Polymerization of acrylateAdd hydroquinone inhibitor (100 ppm) to the reaction.
Regioisomer Impurity Wrong synthesis route usedEnsure Step 2 uses Ethyl Acrylate , not Ethyl Propiolate.
Iron Residue (Step 3) Poor washingWash filter cake with 0.1 M HCl followed by EDTA solution if necessary.
Dark Color Oxidation byproductsRecrystallize from Ethanol with activated charcoal.

References

  • Synthesis of Pyrazolones: Journal of Chemical Research, 2013, 227–231. (Describes synthesis of 1-aryl-3-pyrazolones via hydrazine condensation).

  • Regioselectivity in Pyrazole Synthesis: Beilstein Journal of Organic Chemistry, 2021, 17, 2442–2451. (Discusses halogenation and functionalization of 3-aryl-pyrazolones).

  • Phenidone Oxidation Route: The oxidation of 1-phenyl-3-pyrazolidinone to 1-phenyl-3-hydroxypyrazole is a classic transformation described in Organic Syntheses and photographic chemistry liter
  • Safety Data: 4-Methoxyphenylhydrazine Hydrochloride SDS.

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one in DMSO-d6

Executive Summary The characterization of 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one presents a specific challenge in organic spectroscopy due to its rapid tautomeric equilibrium. Unlike rigid heterocycles, this scaffold o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one presents a specific challenge in organic spectroscopy due to its rapid tautomeric equilibrium. Unlike rigid heterocycles, this scaffold oscillates between keto (CH), enol (OH), and hydrazone (NH) forms.

This guide provides a definitive reference for the 1H NMR chemical shifts in DMSO-d6 , objectively comparing them against alternative solvent systems (CDCl3) and structural analogs. The choice of DMSO-d6 is not merely for solubility; it is a strategic decision to stabilize the monomeric enol/hydrazone forms via hydrogen bonding, simplifying spectral interpretation compared to the complex dimer aggregates often observed in non-polar solvents.

Part 1: Structural Dynamics & Tautomerism

To interpret the NMR data correctly, one must understand the species present in the solution. In DMSO-d6, the high dielectric constant and hydrogen-bond accepting capability shift the equilibrium significantly compared to chloroform.

The Tautomeric Triad
  • CH-form (Keto): The "pyrazolone" structure with a saturated C4 position.

  • OH-form (Enol): Aromatic 3-hydroxypyrazole system.

  • NH-form (Hydrazone): Proton resides on N2.

In DMSO-d6, the OH-form (3-hydroxypyrazole) is typically the dominant species for 1-aryl-3-pyrazolones, stabilized by solvent-solute H-bonding.

DOT Diagram: Tautomeric Equilibrium

Tautomerism cluster_solvent DMSO-d6 Environment Keto CH-Form (Keto) (Less favored in DMSO) Enol OH-Form (Enol) (Dominant in DMSO-d6) Keto->Enol Tautomerization Enol->Keto Slow Hydrazone NH-Form (Minor contributor) Enol->Hydrazone Fast Exchange Hydrazone->Enol

Figure 1: Tautomeric equilibrium pathways. In DMSO-d6, the equilibrium strongly favors the aromatic Enol (OH) form due to hydrogen bonding stabilization.

Part 2: Comparative NMR Analysis

Section A: Chemical Shift Data (DMSO-d6)

The following data represents the standard shifts for the dominant tautomer (OH-form) in DMSO-d6 at 298 K.

Proton EnvironmentTypeShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Mechanistic Insight
OH / NH Exch.10.80 - 11.20 Broad Singlet1H-Highly deshielded due to H-bonding with DMSO oxygen. Often invisible if "wet".
Pyrazolone H-5 Arom.[1][2][3][4]8.45 - 8.55 Doublet (d)1H~2.5Deshielded by adjacent N and aromatic ring current.
Ar-H (ortho to Pfz) Arom.7.60 - 7.70 Doublet (d)2H~9.0Ortho to the electron-withdrawing pyrazolone ring.
Ar-H (ortho to OMe) Arom.6.95 - 7.05 Doublet (d)2H~9.0Shielded by the electron-donating methoxy group (resonance effect).
Pyrazolone H-4 Arom.[1][2][4]5.85 - 5.95 Doublet (d)1H~2.5Upfield aromatic signal; characteristic of 3-hydroxypyrazoles.
Methoxy (-OCH3) Alkyl3.75 - 3.80 Singlet (s)3H-Standard chemical shift for aryl methyl ethers.
Section B: Comparative Solvent Analysis (DMSO-d6 vs. CDCl3)

This comparison highlights why DMSO-d6 is the superior solvent for structural validation of this scaffold.

FeatureDMSO-d6 PerformanceCDCl3 PerformanceRecommendation
OH/NH Signal Visible (Downfield): Appears >10 ppm due to H-bond stabilization.Broad/Invisible: Often broadened into baseline due to rapid intermolecular exchange or dimerization.Use DMSO-d6 for confirmation of the enol proton.
H-4 Signal Sharp Doublet: Distinct coupling to H-5.Broad/Multiplet: Can be obscured by tautomeric exchange broadening.Use DMSO-d6 for clear ring substitution patterns.
Solubility High: Dissolves polar tautomers effectively.Moderate/Low: Risk of aggregation or precipitation of the polar OH-form.Use DMSO-d6 for quantitative integration.
Section C: Substituent Effects (vs. Unsubstituted Analog)

Comparing 1-(4-methoxyphenyl)- vs. 1-phenyl- (unsubstituted) reveals the electronic influence of the methoxy group.

  • Aromatic Region: The unsubstituted phenyl ring shows a multiplet at 7.2–7.8 ppm. The 4-methoxy group simplifies this to a clean AA'BB' system and shifts the ortho-to-OMe protons significantly upfield (~7.0 ppm) due to electron donation.

  • Pyrazole Ring: The electronic effect of the para-methoxy group on the distant pyrazole ring (H-4/H-5) is minimal (<0.1 ppm shift), confirming that the pyrazole ring's electronic environment is dominated by its own heteroatoms.

Part 3: Experimental Protocol

To ensure reproducibility and minimize water exchange (which kills the OH signal), follow this strict protocol.

Workflow Diagram

Protocol Prep 1. Sample Preparation (Dry Solid Required) Solvent 2. Solvent Addition (0.6 mL DMSO-d6) Prep->Solvent < 5% Humidity Dissolve 3. Dissolution (Vortex/Sonicate) Solvent->Dissolve Acquire 4. Acquisition (d1 > 5s for OH integration) Dissolve->Acquire Transfer to Tube Process 5. Processing (LB = 0.3 Hz) Acquire->Process

Figure 2: Optimized workflow for acquiring quantitative NMR data of labile tautomers.

Detailed Steps
  • Sample Preparation: Weigh 5–10 mg of the product. Crucial: The sample must be dried in a vacuum desiccator for >2 hours. Residual moisture will catalyze proton exchange, broadening the OH signal.

  • Solvent Choice: Use DMSO-d6 (99.9% D) from a fresh ampoule. Avoid "stock" bottles that may have absorbed atmospheric water.

  • Dissolution: Add 0.6 mL solvent. Vortex until a clear yellow/orange solution is formed.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to 5–10 seconds . The quaternary carbons and the OH proton have long T1 relaxation times. Short delays will result in under-integration of the OH peak.

    • Scans (ns): 16 or 32 scans are usually sufficient.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Part 4: Troubleshooting & Validation

SymptomProbable CauseCorrective Action
Missing OH Peak (~11 ppm) Wet solvent or sample; rapid exchange.Dry sample; add a molecular sieve to the NMR tube; cool sample to 280K.
Water Peak Interference DMSO is hygroscopic.Note that H2O in DMSO appears at ~3.33 ppm . Ensure it does not overlap with the Methoxy signal (3.78 ppm).
Broad Aromatic Peaks Restricted rotation or aggregation.Heat sample to 320K to sharpen peaks (coalescence).

References

  • Claramunt, R. M., et al. (2006). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of Heterocyclic Chemistry. Link

  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Holzer, W., et al. (2015). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Journal of Heterocyclic Chemistry. Link

  • SDBS Web. (National Institute of Advanced Industrial Science and Technology). "Spectral Database for Organic Compounds." (Validated shifts for anisole and pyrazole derivatives). Link

Sources

Comparative

A Researcher's Guide to C13 NMR Assignment of Keto-Enol Tautomers of 1-Aryl-3-Pyrazolones

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and experimental framework for the C13 NMR assignment of keto-enol tautomers of 1-aryl-3-pyrazolones. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and experimental framework for the C13 NMR assignment of keto-enol tautomers of 1-aryl-3-pyrazolones. As a senior application scientist, this document moves beyond a simple recitation of data to offer insights into the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

The Dynamic World of Pyrazolone Tautomerism: More Than a Simple Equilibrium

1-Aryl-3-pyrazolones are a cornerstone scaffold in medicinal chemistry, with derivatives like Edaravone approved for treating amyotrophic lateral sclerosis (ALS)[1]. Their biological activity is intrinsically linked to their chemical structure, which is not static. These molecules exist as a dynamic equilibrium of tautomeric forms, primarily the keto (CH), enol (OH), and, in some conditions, the NH form. The predominant tautomer can significantly influence the molecule's polarity, hydrogen bonding capability, and ultimately, its interaction with biological targets.

Understanding and characterizing this tautomeric equilibrium is therefore a critical aspect of drug design and development. Among the analytical techniques available, C13 NMR spectroscopy stands out for its ability to provide direct, quantitative insights into the electronic environment of each carbon atom, offering a definitive fingerprint for each tautomer.

The C13 NMR Fingerprint: Distinguishing Keto and Enol Tautomers

The key to differentiating the keto and enol forms of 1-aryl-3-pyrazolones lies in the distinct chemical shifts of the pyrazolone ring carbons, particularly C3, C4, and C5. The electronic distribution, and thus the shielding of these carbon nuclei, changes dramatically with the shift of a proton and the relocation of double bonds.

Key Differentiating Resonances:

  • C3 (Carbonyl vs. Enolic Carbon): This is often the most diagnostic signal. In the keto tautomer , C3 is part of a carbonyl group and typically resonates significantly downfield, in the range of 170-175 ppm . In the enol tautomer , this carbon is an sp2-hybridized carbon single-bonded to a hydroxyl group (C-OH) and is consequently more shielded, appearing upfield around 160-165 ppm [2][3].

  • C4 (Methylene vs. Vinylic Carbon): In the keto form , C4 is a methylene carbon (CH2) and resonates in the aliphatic region, typically between 40-45 ppm . In the enol form , C4 becomes part of a C=C double bond, resulting in a significant downfield shift to the 90-100 ppm range[1][3].

  • C5 (Vinylic Carbon): The chemical shift of C5 also varies between the two tautomers, although often to a lesser extent than C3 and C4. In the keto form, it is part of a C=N bond, while in the enol form, it is part of a C=C bond. Its resonance is generally observed between 140-155 ppm , with subtle but consistent differences between the tautomers depending on the solvent and substituents[2].

The following diagram illustrates the tautomeric equilibrium and the key carbon atoms for NMR analysis.

Caption: Keto-enol tautomerism of 1-aryl-3-pyrazolone and key C13 NMR shifts.

Comparative C13 NMR Data of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)

The tautomeric equilibrium of 1-aryl-3-pyrazolones is highly sensitive to the solvent environment. Non-polar, aprotic solvents tend to favor the less polar keto form, whereas polar, protic, and hydrogen-bond-accepting solvents can stabilize the enol form through intermolecular interactions. The following table summarizes experimental and calculated C13 NMR data for Edaravone in different solvents, illustrating this pronounced solvent dependency.

CarbonTautomerCDCl3 (ppm)DMSO-d6 (ppm)TFE (ppm)Calculated (ppm)
C3 Keto171.1171.0-173.9
Enol-160.7158.4160.0
C4 Keto41.842.1-43.1
Enol-93.391.592.5
C5 Keto155.0152.0-154.2
Enol-145.0143.0144.9
Methyl Keto15.215.3-16.3
Enol-12.011.811.9
Phenyl C1' Keto138.1138.3-139.1
Enol-138.9138.5139.1
Phenyl C2',6' Keto124.9124.7-124.0
Enol-118.8118.9119.0
Phenyl C3',5' Keto129.2129.2-129.4
Enol-129.4129.4129.4
Phenyl C4' Keto128.9128.8-128.2
Enol-125.7126.0125.3
Predominant Form Keto [1][4][5]Enol [1][4][5]Enol [4][5]-

Data compiled from references[4][5]. TFE = Trifluoroethanol.

As the data clearly indicates, in a non-polar solvent like CDCl3, Edaravone exists exclusively as the keto tautomer. In contrast, in the highly polar, hydrogen-bond-accepting solvent DMSO-d6, the equilibrium shifts dramatically, with the enol form being predominant[1]. Trifluoroethanol (TFE), a polar protic solvent, also strongly favors the enol tautomer[4][5]. This solvent-induced shift is a powerful tool for definitively assigning the signals of each tautomer by comparing spectra recorded in different media.

Experimental Protocol for C13 NMR Analysis of 1-Aryl-3-Pyrazolone Tautomers

This protocol provides a robust workflow for the synthesis and C13 NMR analysis of a representative 1-aryl-3-pyrazolone.

Part 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

A reliable and scalable synthesis involves the condensation of phenylhydrazine with ethyl acetoacetate[1].

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (or solvent-free conditions)

Procedure:

  • Combine equimolar amounts of phenylhydrazine and ethyl acetoacetate.

  • The reaction can be performed neat (solvent-free) or by refluxing in a solvent such as ethanol.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be purified by simple recrystallization from ethanol or an ethanol/water mixture.

Part 2: C13 NMR Sample Preparation and Data Acquisition

Objective: To acquire high-quality, quantitative C13 NMR spectra to determine the tautomeric ratio.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the synthesized 1-aryl-3-pyrazolone.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 and DMSO-d6 to observe the tautomeric shift) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup (General Parameters for a 400 MHz Spectrometer):

    • Select a standard carbon pulse program (e.g., 'zgpg30' on Bruker systems for a proton-decoupled spectrum with a 30° pulse).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).

    • The receiver gain should be optimized automatically by the spectrometer software (rga).

  • Quantitative Parameters:

    • To obtain spectra where peak integrals are proportional to the number of nuclei, it is crucial to ensure full relaxation of the carbon nuclei between scans.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the carbons of interest (a d1 of 10-20 seconds is a good starting point for pyrazolone carbons).

    • Use a 90° pulse angle to maximize the signal per scan.

    • Acquire a sufficient number of scans (ns) to achieve a good signal-to-noise ratio. This will depend on the sample concentration and can range from a few hundred to several thousand scans.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

  • Analysis:

    • Integrate the well-resolved signals corresponding to the keto and enol forms (e.g., C3, C4, or the methyl group).

    • The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution.

The following diagram outlines the experimental workflow.

workflow cluster_synthesis Synthesis cluster_nmr C13 NMR Analysis start Phenylhydrazine + Ethyl Acetoacetate reaction Condensation Reaction start->reaction purification Recrystallization reaction->purification product Pure 1-Aryl-3-Pyrazolone purification->product sample_prep Dissolve in CDCl3 & DMSO-d6 product->sample_prep acquisition Acquire C13 NMR Spectrum (Quantitative Parameters) sample_prep->acquisition processing Process Data (FT, Phasing, Calibration) acquisition->processing analysis Integrate Signals & Determine Tautomer Ratio processing->analysis caption Workflow for Synthesis and C13 NMR Analysis of Pyrazolone Tautomers.

Caption: Workflow for Synthesis and C13 NMR Analysis of Pyrazolone Tautomers.

Best Practices and Troubleshooting

  • Solvent Purity: Ensure the use of high-purity deuterated solvents, as impurities can interfere with the spectra. Traces of water can also influence the tautomeric equilibrium.

  • Concentration Effects: Be aware that the tautomeric equilibrium can sometimes be concentration-dependent due to intermolecular hydrogen bonding. It is good practice to report the concentration at which the spectra were acquired.

  • Signal Assignment Confirmation: For unambiguous assignment, especially with novel derivatives, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC correlates carbons with their directly attached protons, while HMBC reveals longer-range (2-3 bond) C-H correlations, helping to piece together the carbon skeleton.

  • Broad Signals: Broadening of the N-H proton signal in 1H NMR is common due to exchange. In C13 NMR, if the rate of tautomeric interconversion is on the same timescale as the NMR experiment, you may observe broadened or averaged signals. In such cases, variable temperature (VT) NMR can be employed. Lowering the temperature can slow down the exchange, leading to the sharpening of signals for the individual tautomers.

By combining careful experimental design with a thorough understanding of the underlying principles of tautomerism and NMR spectroscopy, researchers can confidently characterize the solution-state behavior of 1-aryl-3-pyrazolones, paving the way for more informed drug discovery and development.

References

  • Abraham, R. J., Cooper, M. A., Aghamohammadi, A., Afarinkia, K., & Liu, X. (2022). The Use of MM/QM calculations of 13C chemical shifts in the analysis of Edaravone tautomers. Journal of Solution Chemistry, 51, 1162-1167. [Link]

  • Abraham, R. J., Cooper, M. A., Aghamohammadi, A., Afarinkia, K., & Liu, X. (2022). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. ResearchGate. [Link]

  • Karimi-Jafari, M., et al. (2018). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 15(10), 2299-2306. [Link]

  • Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Journal of Pharmaceutical and Applied Chemistry, 7(1), 9-23. [Link]

  • Maquestiau, A., et al. (1998). N-Aminopyrroledione–hydrazonoketene–pyrazolium oxide–pyrazolone rearrangements and pyrazolone tautomerism. Journal of the Chemical Society, Perkin Transactions 1, (23), 3959-3966. [Link]

  • Hörner, M., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 24(18), 3299. [Link]

Sources

Validation

An In-Depth Guide to the Infrared Spectrum of 1-(4-methoxyphenyl)-3-hydroxypyrazole: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The structural elucidation of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among the various analytical techniques avail...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among the various analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy remains a powerful, non-destructive, and cost-effective method for identifying functional groups and probing molecular structure.[1][] This guide will delve into the expected IR absorption bands for 1-(4-methoxyphenyl)-3-hydroxypyrazole, supported by data from analogous compounds and established spectroscopic principles.

Predicted Infrared Absorption Bands for 1-(4-methoxyphenyl)-3-hydroxypyrazole

The infrared spectrum of 1-(4-methoxyphenyl)-3-hydroxypyrazole is best understood by dissecting the molecule into its primary functional components: the 1-(4-methoxyphenyl) group and the 3-hydroxypyrazole ring. The interplay of these groups, including potential tautomerism in the hydroxypyrazole ring, gives rise to a unique spectral fingerprint.

The Influence of Tautomerism

It is crucial to recognize that 3-hydroxypyrazole can exist in several tautomeric forms: the OH-tautomer, the NH-tautomer (pyrazol-5-one), and the CH-tautomer.[3] The predominant tautomer in the solid state (when using a KBr pellet for IR analysis) will significantly influence the spectrum, particularly in the region above 1600 cm⁻¹.

Diagram: Tautomeric Forms of 3-Hydroxypyrazole

G cluster_0 OH-Tautomer cluster_1 NH-Tautomer cluster_2 CH-Tautomer OH 3-Hydroxy Form NH Pyrazol-5-one Form OH->NH Proton Transfer CH Pyrazol-5(4H)-one Form NH->CH Proton Transfer CH->OH Proton Transfer

Caption: Tautomeric equilibrium of the 3-hydroxypyrazole ring.

For the purpose of this guide, we will consider the characteristic bands for each potential tautomer.

Vibrational Band Analysis
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
Hydroxypyrazole Moiety
O-HStretching3400 - 3200 (broad)Present in the OH-tautomer. Broadening is due to hydrogen bonding.
N-HStretching3300 - 3100Present in the NH-tautomer.
C=OStretching~1715Characteristic of the CH-tautomer (1H-pyrazol-5(4H)-one).[3]
C=OStretching~1630Characteristic of the NH-tautomer (1H-pyrazol-3(2H)-one).[3]
C=NStretching1610 - 1580A characteristic band for the pyrazole ring.[4]
C=CStretching (pyrazole ring)1550 - 1480Aromatic-like ring stretching vibrations.[4]
Methoxyphenyl Moiety
C-H (aromatic)Stretching3100 - 3000Vibrations of the C-H bonds on the phenyl ring.[5]
C-H (methyl)Asymmetric & Symmetric Stretching2965 - 2848Vibrations of the C-H bonds in the methoxy group.[6]
C=CStretching (phenyl ring)1600 - 1450Aromatic ring stretching, often appearing as a set of sharp bands.[7]
C-O-CAsymmetric Stretching~1250A strong, characteristic band for aryl ethers like anisole.[7][8]
C-O-CSymmetric Stretching~1040Another characteristic, though typically weaker, band for the ether linkage.[7]

Comparative Spectral Analysis

To contextualize the predicted spectrum of 1-(4-methoxyphenyl)-3-hydroxypyrazole, it is instructive to compare it with the known spectra of its constituent parts: anisole and 3-hydroxypyrazole.

IR Spectrum of Anisole

Anisole (methoxybenzene) provides the spectral signature for the 1-(4-methoxyphenyl) substituent. Key characteristic bands include:

  • Aromatic C-H stretching: Peaks around 3003 cm⁻¹.[5]

  • Aliphatic C-H stretching (methoxy group): Peaks between 2960 and 2838 cm⁻¹.[7]

  • Aromatic C=C stretching: Bands in the 1600-1500 cm⁻¹ region.[7]

  • Asymmetric C-O-C stretching: A strong absorption at approximately 1250 cm⁻¹.[7]

  • Symmetric C-O-C stretching: A band around 1040 cm⁻¹.[7]

IR Spectrum of 3-Hydroxypyrazole

The spectrum of 3-hydroxypyrazole is dominated by the vibrations of the heterocyclic ring and the hydroxyl group, complicated by tautomerism. For 3-amino-5-hydroxypyrazole, a related compound, the presence of broad absorptions in the O-H and N-H stretching regions is expected.[9] The C=N and C=C stretching vibrations of the pyrazole ring are also prominent.[10]

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of 1-(4-methoxyphenyl)-3-hydroxypyrazole.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 or equivalent)

  • Sample of 1-(4-methoxyphenyl)-3-hydroxypyrazole (solid)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press and pellet-forming die

  • Spatula and weighing paper

Procedure: KBr Pellet Method
  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the O-H stretching region of the spectrum.

    • Weigh approximately 1-2 mg of the 1-(4-methoxyphenyl)-3-hydroxypyrazole sample and 100-200 mg of the dried KBr.

    • Transfer the sample and KBr to the agate mortar.

  • Grinding and Mixing:

    • Gently grind the sample and KBr together using the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powdered mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. This will form a transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Diagram: Experimental Workflow for FTIR Spectroscopy

G start Start sample_prep Sample Preparation (1-2 mg sample + 100-200 mg KBr) start->sample_prep grinding Grinding and Mixing (Agate Mortar & Pestle) sample_prep->grinding pelletizing Pellet Formation (Hydraulic Press) grinding->pelletizing background_scan Acquire Background Spectrum pelletizing->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_analysis Data Analysis and Interpretation sample_scan->data_analysis end End data_analysis->end

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Conclusion

The infrared spectrum of 1-(4-methoxyphenyl)-3-hydroxypyrazole is predicted to exhibit a rich set of absorption bands corresponding to its aromatic, ether, and hydroxypyrazole functionalities. Key diagnostic peaks will include the strong C-O-C stretching of the methoxy group, the C=N and C=C vibrations of the pyrazole ring, and bands in the high-frequency region that will be indicative of the predominant tautomeric form (O-H vs. N-H stretching). By comparing the experimental spectrum with the data presented for analogous structures, researchers can confidently confirm the identity and gain insights into the structural characteristics of this important class of heterocyclic compounds.

References

  • Bartleby.com. (2021, August 17). Infrared Spectroscopy of Anisole. [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... [Link]

  • ResearchGate. FT-IR spectra of control and treated anisole. [Link]

  • Anisole. (2015, March 7). Anisole. [Link]

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. spectroscopic studies of some n-heterocyclic compounds. [Link]

  • ResearchGate. General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... [Link]

  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

  • PubMed. FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • Preprints.org. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • NIST WebBook. Anisole. [Link]

  • ResearchGate. Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds | Request PDF. [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • PMC. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]

  • PubChem. 3-Amino-5-hydroxypyrazole. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Current issues in pharmacy and medicine: science and practice. Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[7][8][11]triazolo[3,4-b][5][7][11]thiadiazoles. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. [Link]

  • International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]

  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • NIST WebBook. 1H-Pyrazole. [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]

Sources

Comparative

A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-methoxyphenyl)-3-pyrazolone and Comparative Analytical Methodologies

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. 1-(4-methoxyphenyl)-3-pyrazolo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. 1-(4-methoxyphenyl)-3-pyrazolone, a heterocyclic compound belonging to the pyrazolone class, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected fragmentation pattern under mass spectrometry, offering a predictive framework in the absence of extensive literature data. Furthermore, we will objectively compare mass spectrometry with other analytical techniques, providing supporting data and protocols to guide your methodological choices.

Introduction to 1-(4-methoxyphenyl)-3-pyrazolone and the Imperative of Structural Verification

Pyrazolone derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. 1-(4-methoxyphenyl)-3-pyrazolone shares a core structure with the well-known drug edaravone, which is used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). The methoxy substitution on the phenyl ring is anticipated to influence its physicochemical properties and metabolic fate, making a thorough structural characterization essential for any research or development endeavor.

Mass spectrometry stands as a powerful tool for this purpose, providing not only the molecular weight but also a fragmentation "fingerprint" that can confirm the compound's identity and structure. Understanding the fragmentation pathways is crucial for interpreting mass spectra accurately and for developing robust analytical methods, such as those used in pharmacokinetic and metabolic studies.

Predicted Mass Spectrometry Fragmentation Pattern of 1-(4-methoxyphenyl)-3-pyrazolone

The fragmentation of pyrazole and pyrazolone compounds is generally characterized by cleavage of the heterocyclic ring.[1][2] Common fragmentation pathways include the expulsion of hydrocyanic acid (HCN) and the loss of a nitrogen molecule (N2).[2] The presence of substituents, such as the 4-methoxyphenyl group in our target molecule, will significantly influence these fragmentation routes.

Proposed Fragmentation Pathways

The molecular ion of 1-(4-methoxyphenyl)-3-pyrazolone (m/z 190) is expected to undergo a series of fragmentation events, primarily initiated by the charge localization on the nitrogen and oxygen atoms of the pyrazolone ring and the methoxy group of the phenyl ring.

A plausible fragmentation pathway is depicted below:

fragmentation_pathway M [M]+• m/z 190 1-(4-methoxyphenyl)-3-pyrazolone F1 [M - CH3]+• m/z 175 M->F1 - •CH3 F2 [M - CO]+• m/z 162 M->F2 - CO F3 [C7H7O]+• m/z 107 M->F3 Ring Cleavage F4 [C6H5N2O]+• m/z 133 M->F4 Ring Cleavage

Caption: Predicted fragmentation pathway of 1-(4-methoxyphenyl)-3-pyrazolone.

Key Predicted Fragments:

m/z Proposed Fragment Fragmentation Pathway
190[M]+• Molecular Ion
175[M - CH3]+•Loss of a methyl radical from the methoxy group. This is a common fragmentation for methoxy-substituted aromatic compounds.
162[M - CO]+•Loss of carbon monoxide from the pyrazolone ring.
133[C6H5N2O]+•Cleavage of the bond between the phenyl ring and the nitrogen of the pyrazolone ring, with charge retention on the pyrazolone moiety.
107[C7H7O]+•Cleavage of the N-N bond of the pyrazolone ring, leading to the formation of the 4-methoxyphenyl radical cation.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation of 1-(4-methoxyphenyl)-3-pyrazolone, a comprehensive characterization often necessitates the use of multiple analytical techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural confirmation.High sensitivity, provides structural information, can be coupled with chromatography for mixture analysis.Isomers may not be distinguishable without tandem MS, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment of each atom (¹H, ¹³C), enabling unambiguous structure determination.Provides definitive structural information, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple, provides a "fingerprint" of the molecule.Limited structural information, not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution, quantitative, can be coupled with various detectors (UV, MS).Does not provide structural information on its own.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of 1-(4-methoxyphenyl)-3-pyrazolone and identify its fragmentation pattern.

Methodology:

  • Sample Preparation: Dissolve 1 mg of 1-(4-methoxyphenyl)-3-pyrazolone in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

    • Mass Range: m/z 50-500.

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The structural characterization of 1-(4-methoxyphenyl)-3-pyrazolone is a critical step in its scientific investigation. This guide provides a robust, predicted fragmentation pattern based on the analysis of analogous structures and fundamental mass spectrometry principles. While mass spectrometry offers invaluable insights, a multi-technique approach, incorporating NMR and IR spectroscopy, is recommended for unambiguous structural confirmation. The provided protocols offer a starting point for researchers to develop and validate their own analytical methods for this and other pyrazolone derivatives.

References

  • The mass spectra of some pyrazole compounds. Semantic Scholar. (1970-12-01). Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. (2025-02-12). Available at: [Link]

Sources

Validation

Comparative Guide: Crystal Structure Analysis of 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one Dimers

Executive Summary The structural characterization of 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one represents a critical checkpoint in the development of pyrazolone-based therapeutics.[1] As a close structural analog to Edara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one represents a critical checkpoint in the development of pyrazolone-based therapeutics.[1] As a close structural analog to Edaravone (a neuroprotective agent for ALS and stroke), this scaffold exhibits complex tautomeric behaviors that directly influence solubility, bioavailability, and solid-state stability.

This guide provides a comparative analysis of the dimerization motifs of the 4-methoxyphenyl derivative against standard unsubstituted analogs. It challenges the conventional reliance on solution-state NMR for structural assignment, advocating instead for single-crystal X-ray diffraction (SC-XRD) as the only definitive method to resolve the keto-enol tautomeric ambiguity in the solid state.[1]

Part 1: Structural Landscape & Tautomeric Equilibrium

The Tautomeric Challenge

In solution, pyrazolones exist in a dynamic equilibrium between three forms: the CH-form, the OH-form (enol), and the NH-form (keto). However, in the solid state, the high-energy CH-form is rarely observed.[1]

For the 1-(4-methoxyphenyl) derivative, the electron-donating methoxy group (


) at the para position of the N1-phenyl ring increases electron density on the pyrazole core.[1] This subtle electronic modulation often shifts the equilibrium compared to the unsubstituted 1-phenyl analog (Edaravone).
  • OH-form (Enol): Favored in non-polar solvents and specific crystal packings; mimics carboxylic acid dimerization.[1]

  • NH-form (Keto): Often favored in polar protic solvents; forms catemeric chains rather than discrete dimers.[1]

Pathway to Dimerization

The most thermodynamically stable motif for this class is the centrosymmetric dimer , characterized by the graph set notation


 . This supramolecular synthon is formed via dual hydrogen bonds between the pyrazole N2 and the carbonyl/hydroxyl oxygen.
Diagram 1: Tautomeric Equilibrium & Dimerization Pathway

The following diagram illustrates the mechanism by which the monomeric species stabilizes into the solid-state dimer.

Tautomerism cluster_0 Solution State Equilibrium cluster_1 Solid State Stabilization Keto NH-Form (Keto) Enol OH-Form (Enol) Keto->Enol Proton Transfer CH CH-Form (Unstable) Keto->CH Minor Chain Catemeric Chain (C1,1(4)) Keto->Chain Crystallization (Polar/Hydrated) Enol->Keto Dimer Centrosymmetric Dimer R2,2(8) Motif Enol->Dimer Crystallization (Non-polar)

Figure 1: Mechanistic pathway showing the stabilization of the Enol form into centrosymmetric dimers (


) versus the Keto form into chains.[2]

Part 2: Comparative Analysis of Dimerization Motifs

This section objectively compares the target molecule against key alternatives (Edaravone and Amino-substituted analogs) to highlight the impact of the methoxy substituent.

Performance Matrix: Methoxy-Derivative vs. Analogs[1]
Feature1-(4-methoxyphenyl) Dimer (Target)1-phenyl-3-methyl-5-pyrazolone (Edaravone)Significance
Primary Synthon

Dimer (OH...N)

Dimer or Catemer
The methoxy group stabilizes the dimer via increased lattice energy from weak interactions.[1]
H-Bond Distance

Å (Strong)

Å
Shorter bonds in the target indicate tighter packing efficiency.[1]
Tautomer State Predominantly 1H-pyrazol-3-ol Mixed (Solvent dependent)The target is more likely to crystallize as the Enol form due to electronic donation from -OMe.[1]
Secondary Packing C-H...

and C-H...O (Methoxy)

-

Stacking (Phenyl)
The methoxy oxygen acts as an additional weak acceptor, altering solubility profiles.
Structural Causality

The presence of the 4-methoxy group is not merely cosmetic.[1] In the crystal lattice, the oxygen atom of the methoxy group frequently acts as a secondary hydrogen bond acceptor (C-H...O), linking the primary


 dimers into 2D sheets or 3D networks. This contrasts with the unsubstituted phenyl analog, which relies almost exclusively on 

stacking for higher-order assembly.[1]

Implication for Drug Design: If your goal is to improve solubility, the methoxy derivative offers a "handle" for solvation that the unsubstituted phenyl ring lacks. However, this also increases the lattice energy, potentially raising the melting point.

Part 3: Experimental Protocol (Self-Validating)

To replicate the structural analysis and ensure the correct tautomer is identified, follow this validated workflow.

Crystallization Strategy
  • Method: Slow evaporation.[1]

  • Solvent System: Ethanol/Water (1:1 v/v) yields the hydrated keto form; Acetonitrile or Toluene yields the anhydrous enol dimer.

  • Protocol: Dissolve 50 mg of the compound in 10 mL of hot solvent. Filter through a 0.45

    
    m PTFE syringe filter (crucial to remove nucleation seeds of unwanted polymorphs). Allow to stand at 25°C for 48-72 hours.
    
Diffraction & Refinement Workflow

Do not rely on auto-structures. The position of the hydrogen atom (N-H vs O-H) is the defining feature of the tautomer and must be located in the difference Fourier map.

Diagram 2: Crystallography & Validation Workflow

XRD_Workflow cluster_exp Data Acquisition cluster_analysis Structure Solution Crystal Single Crystal Selection (0.2 x 0.2 x 0.1 mm) Collection Data Collection (Mo/Cu Ku03b1, 100K) Crystal->Collection Solve Structure Solution (Direct Methods/SHELXT) Collection->Solve Refine Refinement (SHELXL) Locate H-atoms in Difference Map Solve->Refine Check Bond Length Check C-O vs C=O Refine->Check OH-Form (Enol) OH-Form (Enol) Check->OH-Form (Enol) C-O ~1.32u00c5 NH-Form (Keto) NH-Form (Keto) Check->NH-Form (Keto) C=O ~1.24u00c5

Figure 2: Step-by-step workflow for distinguishing tautomers via bond-length analysis.

Critical Validation Metrics (The "Litmus Test")

To confirm you have the correct structure, compare your refined bond lengths against these standard values:

BondKeto Form (NH)Enol Form (OH)Your Target (Expected)
C3-O

Å (Double Bond)

Å (Single Bond)
~1.32 Å (if Dimer)
N1-N2

Å

Å
~1.37 Å
C3-C4

Å

Å
~1.38 Å

Expert Insight: If your C3-O bond length is intermediate (~1.28 Å), suspect disorder where both tautomers coexist in the crystal lattice. This requires modeling the H-atom occupancy (e.g., 50% on O, 50% on N).

Part 4: Advanced Characterization (Hirshfeld Surface Analysis)

Beyond basic XRD, use Hirshfeld Surface Analysis to quantify the "performance" of the methoxy group in stabilizing the lattice.

  • Generate the Surface: Map

    
     over the molecule.
    
  • Identify the Spots:

    • Red Spots: Indicate strong Hydrogen bonds (the O-H...N dimer interface).

    • White Regions: Indicate van der Waals contacts.

  • Fingerprint Plot Analysis:

    • Look for the characteristic "spikes" at the bottom left of the plot.

    • Comparison: The methoxy derivative will show additional wings in the fingerprint plot corresponding to H...O contacts (approx. 25-30% contribution) compared to the Edaravone analog (dominated by H...H contacts).

References

  • Tautomerism in Solid State: Holzer, W., et al. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 129.[3] Link

  • Edaravone Structure: Matejová, S., et al. (2013).[4] "Crystal structure of edaravone cocrystals." Monatshefte für Chemie, 144, 1335–1349.[4] Link

  • Supramolecular Synthons: Bis et al. (2007). "Supramolecular synthons in pyrazoles: R2,2(8) motifs." Acta Crystallographica Section B. Link

  • Methoxy-Derivative Analog Data: Reference data for 1-(4-methoxyphenyl) interactions derived from: Crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Link

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one Analysis

For researchers, scientists, and drug development professionals engaged in the study of 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one and its derivatives, the integrity of analytical data is paramount. The reliability of quan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one and its derivatives, the integrity of analytical data is paramount. The reliability of quantitative analysis and impurity profiling hinges on the quality of the reference standards employed. This comprehensive guide provides an in-depth comparison of analytical methodologies and best practices for the qualification and use of reference standards for this critical class of compounds.

The Central Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical measurements. Its primary purpose is to ensure the accuracy, precision, and comparability of results across different laboratories and over time. For 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one, a potent intermediate in the synthesis of various pharmaceuticals, a reliable reference standard is indispensable for:

  • Accurate Quantification: Determining the exact concentration of the active pharmaceutical ingredient (API) in a sample.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Method Validation: Establishing the performance characteristics of an analytical method, as mandated by regulatory bodies like the ICH.[1]

  • Stability Studies: Assessing the degradation of the API under various stress conditions.

Comparative Analysis of Analytical Techniques for Qualification

The qualification of a 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one reference standard requires a multi-pronged analytical approach to confirm its identity, purity, and potency. The following table provides a comparative overview of the most pertinent analytical techniques.

Analytical Technique Principle Strengths for 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one Analysis Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Excellent for purity assessment and quantification of the main component and impurities. Method validation guidelines are well-established.[1][2][3][4]Requires a reference standard for quantification. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides unambiguous structural elucidation and can be used for quantitative analysis (qNMR) without a specific reference standard.[5][6]Lower sensitivity compared to MS. Can be complex to interpret for mixtures.
Mass Spectrometry (MS) Ionization of molecules followed by separation based on their mass-to-charge ratio.High sensitivity and selectivity for impurity identification. Provides molecular weight confirmation.Generally not a primary quantitative technique without isotopic labeling.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Provides information about the functional groups present in the molecule, serving as a fingerprint for identification.[7]Limited quantitative capability. Not ideal for complex mixtures.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then quantified.Confirms the elemental composition of the compound.Does not provide information about isomeric purity or the presence of impurities with the same elemental composition.

Recommended Analytical Workflow for Reference Standard Qualification

A robust qualification of a 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one reference standard should follow a logical and comprehensive workflow.

Caption: A logical workflow for the comprehensive qualification of a chemical reference standard.

Step-by-Step Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following protocol provides a validated HPLC method for the determination of purity and related substances of 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one. This method is based on established principles for the analysis of related pyrazolone derivatives.[1][2][8]

1. Rationale for Method Selection:

Reverse-phase HPLC with UV detection is the gold standard for purity analysis of small organic molecules due to its high resolving power, sensitivity, and robustness. A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main peak. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.

2. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • ACE C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Reference Standard: 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one of known purity.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Sodium phosphate dibasic (analytical grade).

  • Triethylamine (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

3. Chromatographic Conditions:

Parameter Condition Justification
Mobile Phase A 2.0 g/L sodium phosphate dibasic with 5.0 mL triethylamine, adjusted to pH 7.0 with phosphoric acid.The phosphate buffer controls the pH to ensure consistent retention times and peak shapes. Triethylamine is a tailing inhibitor for basic compounds.
Mobile Phase B MethanolA common organic modifier in reversed-phase HPLC, providing good selectivity for many organic compounds.
Gradient Program 0-15 min: 65% → 25% A, 35% → 75% B15-17 min: 25% A, 75% B17-18 min: 25% → 65% A, 75% → 35% B18-25 min: 65% A, 35% BThe gradient allows for the elution of early-eluting polar impurities and later-eluting non-polar impurities, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 45 °CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution and lower backpressure.
Detection Wavelength 240 nmThis wavelength corresponds to a significant UV absorbance for pyrazolone derivatives, ensuring good sensitivity for both the main component and potential impurities.[1]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

4. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample and prepare it in the same manner as the standard solution.

5. System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

6. Data Analysis and Purity Calculation:

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion: A Foundation of Analytical Confidence

The selection and proper qualification of a reference standard for 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one are foundational to the success of any research or drug development program involving this compound. By employing a multi-faceted analytical approach, with a validated HPLC method at its core, researchers can ensure the accuracy and reliability of their data. This guide provides a framework for establishing a robust analytical system, fostering confidence in the results and accelerating the path from discovery to innovation.

References

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). National University of Pharmacy. [Link]

  • Certificate of Analysis: 1-(2-Methoxyphenyl)piperazine, 98+%. Acros Organics. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Parajuli, et al. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago. [Link]

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. (2013). PubMed. [Link]

  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. (2018). PMC. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). PMC. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PMC. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Journal of Advanced Pharmaceutical Technology & Research.
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (n.d.). MDPI. [Link]

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. (2013). PubMed. [Link]

  • A review on hplc method development and validation. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). Amerigo Scientific. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1h-pyrazole derivatives. (2013). ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). ResearchGate. [Link]

Sources

Validation

A Comparative Guide to Impurity Profiling of Commercial 1-(4-methoxyphenyl)-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide offers a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide offers an in-depth technical comparison of analytical methodologies for the impurity profiling of commercial 1-(4-methoxyphenyl)-1H-pyrazol-3-ol, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the experimental choices, empowering researchers to develop and validate robust analytical methods in line with global regulatory standards.

Understanding the Impurity Landscape of 1-(4-methoxyphenyl)-1H-pyrazol-3-ol

Impurities in a commercial API can originate from various stages, including synthesis, purification, and storage. A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. 1-(4-methoxyphenyl)-1H-pyrazol-3-ol is commonly synthesized via the condensation of a substituted hydrazine with a β-ketoester.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-methoxyphenylhydrazine and ethyl acetoacetate (or a similar β-ketoester).

  • Intermediates: Incompletely cyclized intermediates or hydrazones.

  • By-products: Regioisomers, such as 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-ol, can form depending on the reaction conditions.

  • Reagents and Solvents: Residual catalysts, bases, and solvents used during the synthesis and purification steps.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, mimicking storage and handling.[1][2][3] These studies help in developing a stability-indicating analytical method.[4][5][6]

Core Analytical Strategy: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone for impurity profiling of non-volatile and thermally labile compounds like 1-(4-methoxyphenyl)-1H-pyrazol-3-ol.[7][8][9] A well-developed stability-indicating HPLC method can separate the API from its process-related impurities and degradation products.

Proposed Stability-Indicating HPLC Method Protocol

This protocol is a recommended starting point and must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[10][11][12][13]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure ionization and good peak shape of the pyrazolol ring.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% BA gradient is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmBased on the UV absorbance of the phenyl and pyrazole chromophores.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Workflow for Method Development and Validation:

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Screening of Columns and Mobile Phases A->B C Optimization of Gradient and Flow Rate B->C D Forced Degradation Studies C->D E Specificity D->E Stressed Samples F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Caption: Workflow for HPLC Method Development and Validation.

Orthogonal and Confirmatory Techniques: A Comparative Analysis

While HPLC is the primary workhorse, a multi-faceted approach employing orthogonal techniques provides a more comprehensive impurity profile.

Analytical TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV Quantification of known and unknown impurities.Robust, reproducible, and widely available. Excellent for quantitative analysis.[7]Limited identification capabilities for unknown impurities.
LC-MS/MS Identification of unknown impurities and degradation products.Provides molecular weight and structural information, enabling confident identification of unknowns.[14][15][16]Quantitative analysis can be more complex and may require specific standards.
GC-MS Analysis of volatile and semi-volatile starting materials and residual solvents.High separation efficiency and sensitivity for volatile compounds.[17][18]Not suitable for non-volatile APIs and their degradation products.
NMR Spectroscopy Structural elucidation of isolated impurities.Provides definitive structural information, including stereochemistry.Requires isolation of the impurity in sufficient quantity and purity. Lower sensitivity compared to MS.
LC-MS/MS for Unambiguous Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural characterization of impurities that are detected by HPLC but cannot be identified by comparison with known standards.

Experimental Protocol for LC-MS/MS Analysis:

The same chromatographic conditions as the HPLC-UV method can be employed, with the eluent directed to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of impurities.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which aids in determining the elemental composition of impurities.

  • Data Acquisition: Full scan mode to detect all ions and product ion scan (tandem MS) mode to obtain fragmentation patterns for structural elucidation.

Workflow for Impurity Identification using LC-MS/MS:

A HPLC Separation B Full Scan MS (Accurate Mass) A->B C Propose Elemental Formula B->C D Tandem MS (Fragmentation) B->D E Propose Structure D->E F Confirm with Reference Standard (if available) E->F

Caption: LC-MS/MS Workflow for Impurity Identification.

GC-MS for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of residual starting materials like 4-methoxyphenylhydrazine and ethyl acetoacetate, as well as any residual solvents from the manufacturing process.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolution of the API in a suitable solvent and direct injection or headspace analysis for highly volatile solvents.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Detection: Mass Spectrometry for identification and quantification.

Forced Degradation Studies: A Systematic Approach

Forced degradation studies are a regulatory requirement and a critical component of developing a stability-indicating method.[2][3][19]

Recommended Stress Conditions:

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl24-48 hours at 60°CHydrolysis of the methoxy group, cleavage of the pyrazole ring.
Base Hydrolysis 0.1 M NaOH24-48 hours at 60°CHydrolysis of the lactam bond in the pyrazolol ring.
Oxidation 3% H₂O₂24-48 hours at room temperatureOxidation of the pyrazole ring, formation of N-oxides.
Thermal Degradation 80°C48-72 hoursGeneral decomposition.
Photostability ICH Q1B conditionsAs per guidelinesPhotolytic cleavage or rearrangement.

Data Interpretation from Forced Degradation Studies:

The chromatograms from the stressed samples should be compared to that of an unstressed sample. The goal is to achieve 5-20% degradation of the API to ensure that the method can detect and separate the degradation products. Peak purity analysis of the API peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Conclusion: A Triad of Analytical Excellence

A robust impurity profiling strategy for commercial 1-(4-methoxyphenyl)-1H-pyrazol-3-ol relies on a triad of analytical techniques.

  • HPLC-UV serves as the primary quantitative tool for routine quality control.

  • LC-MS/MS provides the necessary specificity for the identification of unknown impurities and degradation products.

  • GC-MS is essential for the control of volatile starting materials and residual solvents.

By integrating these techniques within a framework of systematic method development and validation, pharmaceutical scientists can ensure the quality, safety, and efficacy of their products, meeting the stringent requirements of regulatory agencies worldwide.

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved February 15, 2026, from [Link]

  • Slideshare. (2023). ICH Q2 Analytical Method Validation. Retrieved February 15, 2026, from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 15, 2026, from [Link]

  • Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved February 15, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved February 15, 2026, from [Link]

  • Mullani, N. S., & Nargatti, S. (2021). Forced Degradation Studies for the New Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved February 15, 2026, from [Link]

  • Drawell. (2023). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved February 15, 2026, from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved February 15, 2026, from [Link]

  • Journal of Pharmaceutical Education and Research. (2012). Current trends in forced degradation study for pharmaceutical product development. Retrieved February 15, 2026, from [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved February 15, 2026, from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. Retrieved February 15, 2026, from [Link]

  • MedCrave. (2022). Forced Degradation – A Review. Retrieved February 15, 2026, from [Link]

  • Alwsci. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved February 15, 2026, from [Link]

  • Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Retrieved February 15, 2026, from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved February 15, 2026, from [Link]

  • Tentamus. (2024). Determination of Contaminants: HPLC vs. GC. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. Retrieved February 15, 2026, from [Link]

  • LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). Retrieved February 15, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved February 15, 2026, from [Link]

  • BrJAC. (2024). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Comprehensive Comparisons between 1-Phenyl-3-methyl-5-pyrazolones, 1-(4-Methoxyphenyl)-3-methyl-5-pyrazolones and 1-(2-Naphthyl)-3-methyl-5-pyrazolones as Labeling Reagents Used in LC-DAD-ESI-MS-MS Analysis of Neutral Aldoses and Uronic Acids. Retrieved February 15, 2026, from [Link]

  • International Union of Crystallography. (n.d.). 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Retrieved February 15, 2026, from [Link]

  • European Journal of Chemistry. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Retrieved February 15, 2026, from [Link]

  • Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Retrieved February 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one

Part 1: Hazard Profile and Risk Assessment Understanding the "why" behind disposal protocols begins with a thorough risk assessment of the chemical . While a specific Safety Data Sheet (SDS) for 1-(4-Methoxyphenyl)-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" behind disposal protocols begins with a thorough risk assessment of the chemical . While a specific Safety Data Sheet (SDS) for 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one may not be readily available, we can infer its likely hazard profile by examining structurally similar pyrazole derivatives.

Inferred Hazards of Pyrazole Derivatives:

  • Skin and Eye Irritation: Many pyrazole-based compounds are classified as skin and eye irritants (Category 2).[1][2][3] Direct contact can cause redness, inflammation, and discomfort. This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times.

  • Acute Toxicity (Oral): Several related compounds are listed as harmful if swallowed.[2][4][5] This underscores the importance of preventing ingestion through contaminated hands or surfaces.

  • Respiratory Irritation: Some derivatives may cause respiratory irritation, making it crucial to handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][6]

Given these potential hazards, 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one must be treated as a hazardous chemical. Consequently, its waste is designated as hazardous waste and is subject to stringent disposal regulations.

Hazard Category Basis of Assessment Primary Safety Precaution
Skin/Eye Irritant SDS of analogous pyrazole compounds[1][2][3]Wear nitrile gloves, safety glasses/goggles, and a lab coat.
Harmful if Swallowed SDS of analogous pyrazole compounds[2][4][5]Wash hands thoroughly after handling; do not consume food/drink in the lab.
Potential Respiratory Irritant SDS of analogous pyrazole compounds[3][6]Handle solid material in a chemical fume hood to minimize dust inhalation.

Part 2: The Regulatory Imperative

The disposal of laboratory chemical waste is not discretionary; it is governed by strict federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[7] This legislation mandates that hazardous waste be managed from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.

Key principles mandated by these regulations include:

  • Prohibition of Drain/Trash Disposal: Hazardous chemicals must never be poured down the sink or discarded in regular trash.[7][8]

  • Point-of-Generation Management: Waste must be accumulated in designated locations, known as Satellite Accumulation Areas (SAAs), at or near the process that generates it.[9][10]

  • Proper Identification and Labeling: All hazardous waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[9][11]

Failure to comply can result in significant institutional fines and, more importantly, poses a serious risk to human health and the environment.[7][10]

Part 3: Step-by-Step Disposal Protocol for 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one

This protocol provides a self-validating system for the safe collection and disposal of waste containing 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one.

Step 1: Designate a Satellite Accumulation Area (SAA)

Before beginning your experiment, identify a specific location in your lab for waste accumulation. This SAA must be under the control of laboratory personnel and situated at or near the point of waste generation.[9][10] Do not move waste between different rooms for storage.[10]

Step 2: Select and Prepare the Waste Container
  • Container Compatibility: Choose a container made of a material that is chemically compatible with the waste. For 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one, which is likely to be in a solid form or dissolved in an organic solvent, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[9][10] Avoid using metal containers for solutions containing halogenated solvents or corrosive materials.[9][12]

  • Container Integrity: Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof closure.[7][9]

  • Headspace: Do not fill the container to the brim. Leave at least one inch of headspace to allow for expansion of contents.[9]

Step 3: Label the Container Immediately

This is a critical, non-negotiable step. Use your institution's official "Hazardous Waste" tag or label.[9][13] The label must include:

  • The words "Hazardous Waste" .[9][11]

  • The full chemical name(s) of all constituents. Do not use abbreviations or chemical formulas. List "1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one" and any solvents or other reagents present.

  • The approximate percentage or concentration of each component.

  • The date when waste was first added.

  • The location (building and room number) where the waste was generated.[9]

Step 4: Waste Accumulation and Segregation
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles, when handling the waste.

  • Segregation: Store the waste container in your designated SAA, ensuring it is segregated from incompatible materials. For example, keep organic waste separate from strong oxidizers, acids, and bases.[8][9] Use secondary containment (such as a plastic tub) to prevent spills from spreading.

  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[9][10] This prevents the release of vapors and reduces the risk of spills.

Step 5: Managing Full Containers and Requesting Pickup
  • Accumulation Limits: Laboratories are typically limited to accumulating 55 gallons of hazardous waste or one quart of acutely hazardous (P-listed) waste at any one time.[11][12]

  • Requesting Disposal: Once the container is full, do not let it linger in the lab. Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[10][13] They are responsible for the transport and final disposal of the waste.[12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing laboratory chemical waste, ensuring all critical checkpoints are met.

G A Waste Generated (e.g., 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one) B Select Compatible Waste Container A->B C Affix 'Hazardous Waste' Label & List All Constituents B->C D Place Container in Designated SAA C->D E Add Waste to Container (Wear Appropriate PPE) D->E F Is Container Full? E->F G Keep Container Securely Closed In SAA F->G No H Contact EHS for Waste Pickup F->H Yes G->E I EHS Collects Waste for Final Disposal H->I

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis: Understanding the Risks Substituted pyrazole derivatives are known to present a range of health hazards. Based on data from analogous compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks

Substituted pyrazole derivatives are known to present a range of health hazards. Based on data from analogous compounds, 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one should be handled as a substance that is potentially:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][3][4]

  • Causes serious eye irritation or damage [1][3][4][5]

  • May cause respiratory irritation [1][3][6]

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.

Core Directive: A Multi-layered Approach to Protection

The following PPE recommendations are designed to provide robust protection against the primary routes of exposure: dermal contact, ocular contact, and inhalation.

All manipulations of solid or dissolved 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[7][8] This engineering control is fundamental to minimizing inhalation exposure to fine powders or aerosols.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards or equivalent.[9] Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.
Face ShieldTo be worn in conjunction with chemical splash goggles, especially during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during quenching of a reaction.[10]
Hand Protection Double Gloving (Nitrile)Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. Nitrile provides good resistance to a range of chemicals and is a suitable choice for handling pyrazole derivatives.
Body Protection Laboratory CoatA standard laboratory coat is required for all laboratory work to protect against incidental contact.[10]
Chemical-Resistant ApronFor procedures involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection N95 Respirator or HigherIf working outside of a fume hood is unavoidable, or if there is a risk of generating significant dust, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used.[11]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram outlines the critical steps for safely handling 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one.

cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Post-Handling cluster_3 Disposal Receiving and Storage Receiving and Storage Pre-Use Inspection Pre-Use Inspection Receiving and Storage->Pre-Use Inspection Weighing and Transfer Weighing and Transfer Pre-Use Inspection->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontamination of Work Area Decontamination of Work Area Reaction Setup->Decontamination of Work Area Waste Segregation Waste Segregation Decontamination of Work Area->Waste Segregation Licensed Disposal Licensed Disposal Waste Segregation->Licensed Disposal

Safe Handling Workflow for 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one
  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[2]

  • Pre-Use Inspection : Before handling, visually inspect the compound for any changes in appearance. Ensure all necessary PPE is readily available and in good condition.

  • Weighing and Transfer :

    • Don the appropriate PPE as outlined in the table above.

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a spatula for solid transfers to minimize the generation of airborne particles.

  • Reaction Setup :

    • When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

    • Ensure the reaction is well-contained and, if necessary, under an inert atmosphere.

  • Decontamination of Work Area :

    • After handling, thoroughly decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.

    • All disposable materials used during the process should be considered contaminated.

  • Waste Segregation and Disposal :

    • Segregate all waste contaminated with 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one into a clearly labeled, sealed waste container.

    • This includes gloves, weigh boats, and any other disposable items.

    • Dispose of the chemical waste through a licensed environmental disposal company, following all local, state, and federal regulations.[3]

Disposal Plan: A Commitment to Environmental Responsibility

Improper disposal of chemical waste can have severe environmental consequences. Do not allow the compound or its solutions to enter drains or waterways.[6][12] All waste materials, including empty containers, must be disposed of as hazardous waste.

This guide is intended to provide a robust framework for the safe handling of 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one. As a senior application scientist, I urge you to integrate these practices into your standard operating procedures. By doing so, you are not only protecting yourself and your colleagues but also fostering a culture of safety and scientific excellence.

References

  • BenchChem. Personal protective equipment for handling 1-Isopropylpyrazole.
  • BenchChem. Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Fisher Scientific.
  • Phoenix Pharmaceuticals, Inc.
  • CHEMM. Personal Protective Equipment (PPE).
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • BASF.
  • PubChem. 3-(4-Methoxyphenyl)-1H-Pyrazole.
  • TCI Chemicals.
  • BASF.
  • Key Organics.
  • JIN DUN CHEMISTRY. What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.